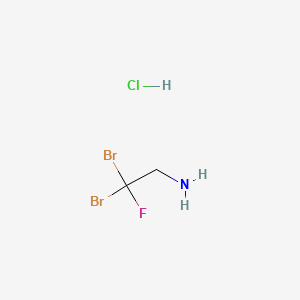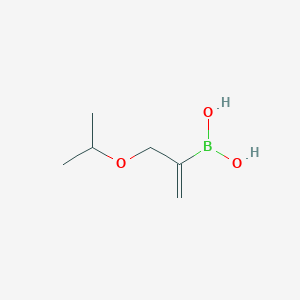
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H5Br2ClFN It is a halogenated amine, characterized by the presence of bromine and fluorine atoms attached to the ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride typically involves the halogenation of ethanamine derivatives. One common method is the bromination of 2-fluoroethanamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 2-fluoroethanol derivatives, while reduction reactions may produce various amine derivatives .
Aplicaciones Científicas De Investigación
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of halogenated compounds and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-2-fluoroethan-1-amine hydrochloride involves its interaction with molecular targets through halogen bonding and nucleophilic substitution. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical pathways. These interactions can lead to the formation of stable complexes with target molecules, influencing their chemical and biological properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-2,2-difluoroethan-1-amine hydrochloride
- 2-Fluoroethanamine hydrochloride
- 2,2-Difluoroethan-1-amine hydrochloride
Uniqueness
2,2-Dibromo-2-fluoroethan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
2913267-12-4 |
|---|---|
Fórmula molecular |
C2H5Br2ClFN |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2,2-dibromo-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C2H4Br2FN.ClH/c3-2(4,5)1-6;/h1,6H2;1H |
Clave InChI |
IIOKUHNAVXBEOQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(Br)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)




![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)



![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
